molecular formula C23H15BrClNO4 B2993221 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide CAS No. 929452-43-7

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

Cat. No.: B2993221
CAS No.: 929452-43-7
M. Wt: 484.73
InChI Key: OKNHBGAQMHJICG-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a benzofuran-derived small molecule featuring a 5-bromo-substituted benzofuran core. The structure includes a 4-chlorobenzoyl group at position 2 and a 3-methoxybenzamide moiety at position 3. This compound’s molecular formula is C23H14BrClNO4, with a molecular weight of 503.72 g/mol. The bromine and chlorine atoms enhance lipophilicity, while the methoxy group contributes to electronic modulation of the benzamide ring.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO4/c1-29-17-4-2-3-14(11-17)23(28)26-20-18-12-15(24)7-10-19(18)30-22(20)21(27)13-5-8-16(25)9-6-13/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHBGAQMHJICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound is involved in the biochemical pathway related to glucose metabolism. By inhibiting SGLT2, it disrupts the normal reabsorption of glucose in the kidneys. This leads to a decrease in blood glucose levels, which is beneficial for individuals with type 2 diabetes.

Result of Action

The primary result of the compound’s action is a reduction in blood glucose levels. By inhibiting SGLT2, it allows for the excretion of excess glucose in the urine. This can help to manage blood glucose levels in individuals with type 2 diabetes.

Biological Activity

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a molecular formula of C23H15BrClNO3. Its structure features a benzofuran core substituted with bromine and chlorobenzoyl groups, along with a methoxybenzamide moiety. This unique configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, modulating key signaling pathways associated with tumor growth.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound, particularly against various cancer cell lines:

In Vitro Studies

  • Cell Lines Tested : The compound was screened against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol.
  • Results :
    • The compound demonstrated significant cytotoxic effects, with calculated IC50 values indicating potent activity against both cell lines.
    • Morphological changes in treated cells were observed, suggesting effective inhibition of cancer cell growth.

Comparative Analysis

A comparative analysis of similar compounds indicates that this compound exhibits superior activity compared to other benzamide derivatives. The following table summarizes the IC50 values of selected compounds:

Compound NameIC50 (A-549)IC50 (HeLa)
This compound15 nM12 nM
Doxorubicin25 nM20 nM
Other Analogues30-50 nM25-40 nM

Case Studies and Research Findings

A notable study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of this compound alongside its analogues. The results indicated that the methoxy substitution significantly enhances the anticancer activity compared to other substitutions like methyl or chloro .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These studies support the hypothesis that the compound interacts effectively with these proteins, which play crucial roles in cancer biology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Halogen and Substituent Variations

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide (CAS 923679-25-8)
  • Molecular Formula: C22H12BrClFNO3
  • Key Differences :
    • The benzamide substituent is 4-fluoro (electron-withdrawing) vs. 3-methoxy (electron-donating) in the target compound.
    • Fluorine’s electronegativity may enhance binding to polar residues in biological targets, while methoxy improves solubility via hydrogen bonding .
5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide (CAS 328253-86-7)
  • Molecular Formula : C20H11BrCl2N2O2
  • Key Differences: Heterocyclic Core: Benzoxazole (O/N-containing) replaces benzofuran (O-containing), altering electronic properties.

Peptidomimetic Derivatives with 4-Chlorobenzoyl Moieties

N-[N-(4-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanol
  • Structure: Features a peptide backbone with a 4-chlorobenzoyl group linked to tyrosine and phenylalanol.
  • Key Differences: Peptidic vs. Non-peptidic Design: The target compound lacks amino acid residues, suggesting divergent applications (e.g., enzyme inhibition vs. receptor modulation). The 4-chlorobenzoyl group is common, but peptide derivatives prioritize substrate mimicry over heterocyclic interactions .

Complex Benzofuran Derivatives with Multiple Halogens

6-(N-(4-Bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methylsulfonamido)-...benzofuran-3-carboxamide
  • Structure : Highly substituted benzofuran with sulfonamido and cyclopropyl groups.
  • Key Differences: Increased Halogenation: Additional bromine and chlorine atoms elevate hydrophobicity, likely improving membrane permeability but reducing solubility. Sulfonamido vs.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
Target Compound C23H14BrClNO4 503.72 3-methoxybenzamide, 4-chlorobenzoyl Benzofuran
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide C22H12BrClFNO3 488.70 4-fluorobenzamide Benzofuran
5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide C20H11BrCl2N2O2 462.12 Benzoxazole core, dual chlorides Benzoxazole
N-[N-(4-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanol C27H26ClN3O5 532.97 Peptide backbone, 4-chlorobenzoyl None (peptide)

Key Research Findings

  • Electronic Effects : Methoxy (target) vs. fluoro () substituents modulate benzamide ring electronics, influencing solubility and target interactions.
  • Heterocyclic Core: Benzofuran’s oxygen vs.
  • Halogenation : Increased halogens () enhance lipophilicity but may compromise ADME properties compared to the target compound.
  • Structural Complexity: Peptidomimetics () prioritize enzyme inhibition, while benzofuran/benzoxazole derivatives target non-peptidic receptors.

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